molecular formula C22H22N4O2 B11827696 N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine

N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B11827696
M. Wt: 374.4 g/mol
InChI Key: YCIPCKAHXCFUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine is a complex organic compound featuring an imidazo[4,5-c]pyridine core substituted with two 4-methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[4,5-c]pyridine core, followed by the introduction of the 4-methoxybenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dianisylamine: Another compound with two 4-methoxybenzyl groups, but with a different core structure.

    6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: A structurally related compound used in the synthesis of KRAS G12C inhibitors.

Uniqueness

N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its imidazo[4,5-c]pyridine core, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N,1-bis[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C22H22N4O2/c1-27-18-7-3-16(4-8-18)13-24-22-21-20(11-12-23-22)26(15-25-21)14-17-5-9-19(28-2)10-6-17/h3-12,15H,13-14H2,1-2H3,(H,23,24)

InChI Key

YCIPCKAHXCFUJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CC3=C2N=CN3CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.